A labeled version of Nateglinide, an Amino-acid derivative that stimulates insulin secretion which is used as an antidiabetic.
3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
CAS No.: 1227666-13-8
Cat. No.: VC0017283
Molecular Formula: C19H27NO3
Molecular Weight: 322.46
* For research use only. Not for human or veterinary use.
![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid - 1227666-13-8](/images/no_structure.jpg)
CAS No. | 1227666-13-8 |
---|---|
Molecular Formula | C19H27NO3 |
Molecular Weight | 322.46 |
IUPAC Name | 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid |
Standard InChI | InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D |
Standard InChI Key | OELFLUMRDSZNSF-ZBRYERADSA-N |
SMILES | CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid is a complex organic compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of amino acids, specifically an alpha-amino acid, which contains both an amino group and a carboxylic acid group. The presence of a pentadeuteriophenyl group enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing valuable insights into molecular behavior and interactions.
Key Structural Data:
Component | Description |
---|---|
Phenyl Group | 2,3,4,5,6-pentadeuteriophenyl |
Cyclohexanecarbonyl Group | 4-propan-2-ylcyclohexanecarbonyl |
Amino Acid Backbone | Alpha-amino acid structure |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. It requires the use of coupling agents (e.g., DIC or EDC) and protecting groups to ensure selective reactions. The reaction conditions must be carefully optimized for yield and purity, often involving precise control of temperature and pH.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of the pentadeuteriophenyl group and the cyclohexanecarbonyl derivative.
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Coupling Reaction: Use of coupling agents to link the phenyl and cyclohexanecarbonyl groups to the amino acid backbone.
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Deprotection and Purification: Removal of protecting groups and purification of the final product.
Applications and Mechanism of Action
This compound has potential applications in pharmaceutical research, particularly in studying metabolic pathways and drug development. Its mechanism of action involves interaction with specific enzymes or receptors due to its structural similarity to natural amino acids. It may modulate enzyme activity through competitive inhibition or allosteric effects.
Potential Applications:
Field | Application |
---|---|
Pharmaceutical Research | Studying metabolic pathways and drug development |
Biochemistry | Enzyme activity modulation |
Characterization Techniques
Characterization of 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid typically involves NMR spectroscopy and mass spectrometry to confirm its identity and purity. These techniques are crucial for understanding the compound's molecular behavior and interactions.
Characterization Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
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Mass Spectrometry: Offers insights into molecular weight and fragmentation patterns.
Stability and Reactivity
The stability of the compound under different pH conditions can affect its reactivity. The presence of deuterium may influence reaction kinetics and mechanisms due to the kinetic isotope effect. This aspect is important for optimizing reaction conditions and understanding its behavior in biological systems.
Factors Influencing Stability:
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pH Conditions: Affects reactivity and stability.
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Deuterium Labeling: Influences reaction kinetics through the kinetic isotope effect.
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